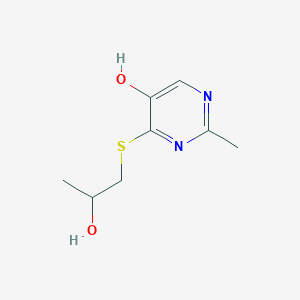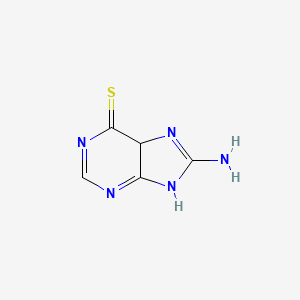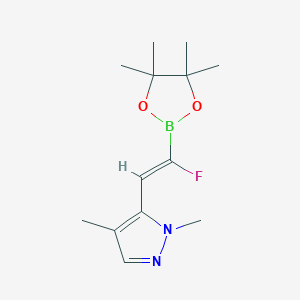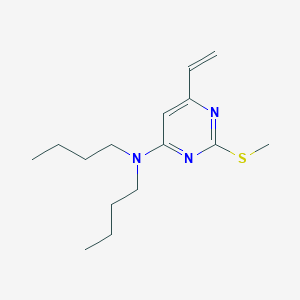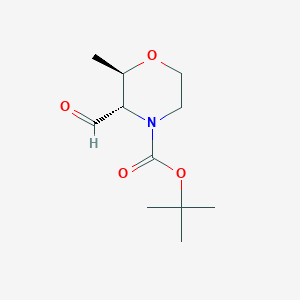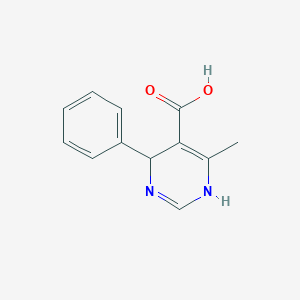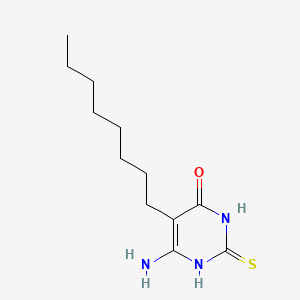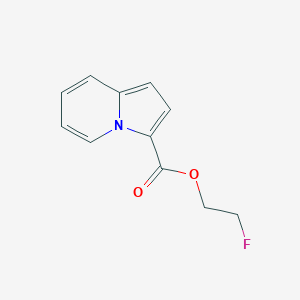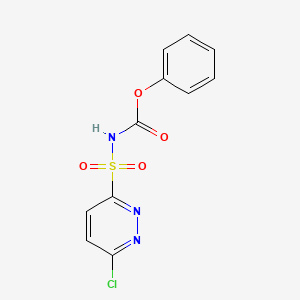
Phenyl (6-chloropyridazine-3-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate is a chemical compound with the molecular formula C11H8ClN3O4S and a molecular weight of 313.72 g/mol . This compound is part of the sulfonylcarbamate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate typically involves the reaction of 6-chloropyridazine with phenyl isocyanate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent sensor for detecting metal ions like zinc.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria . This inhibition disrupts the production of nucleic acids, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate can be compared with other similar compounds such as:
Sulfachloropyridazine: Another sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Pyridazine-based ligands: These compounds are used in the synthesis of transition metal complexes with various biological activities.
Quinoxaline derivatives: These compounds have applications in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties.
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate stands out due to its unique combination of a sulfonylcarbamate group and a chloropyridazine ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
89391-74-2 |
|---|---|
Molecular Formula |
C11H8ClN3O4S |
Molecular Weight |
313.72 g/mol |
IUPAC Name |
phenyl N-(6-chloropyridazin-3-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H8ClN3O4S/c12-9-6-7-10(14-13-9)20(17,18)15-11(16)19-8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI Key |
AXLVJKRDQCPNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
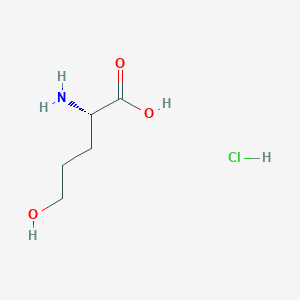
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
